methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
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Overview
Description
Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a chemical compound with a complex structure that includes a quinoline ring, a chlorophenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate typically involves multiple steps, starting with the preparation of the quinoline ring. One common method is the Pfitzinger reaction, which involves the condensation of an isatin with an arylamine in the presence of a base. The resulting quinoline derivative is then reacted with 4-chlorophenyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Scientific Research Applications
Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share the quinoline ring structure and may have similar biological activities.
Chlorophenyl Compounds: These compounds share the chlorophenyl group and may have similar chemical reactivity.
Carbamates: These compounds share the carbamate moiety and may have similar mechanisms of action.
Uniqueness
Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for scientific research.
Properties
IUPAC Name |
methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-17(21)20-16-10-15(11-6-8-12(18)9-7-11)19-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSODIGHLWDXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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